
3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile is a chemical compound that features a pyrazole ring substituted with amino groups at positions 3 and 5, and a propanenitrile group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3,5-diamino-1H-pyrazole with a suitable nitrile-containing reagent under controlled conditions. One common method involves the use of acrylonitrile as the nitrile source, which reacts with 3,5-diamino-1H-pyrazole in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of materials with specific properties, such as energetic materials.
Mécanisme D'action
The mechanism of action of 3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diamino-1H-pyrazole: The parent compound without the propanenitrile group.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile: A similar compound with methyl groups instead of amino groups.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A related compound with nitro groups and a triazole ring.
Uniqueness
3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both amino groups and a nitrile group, which allows for a wide range of chemical modifications and applications. Its structure provides versatility in synthesis and potential for various applications in different fields.
Propriétés
Formule moléculaire |
C6H9N5 |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
3-(3,5-diaminopyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H9N5/c7-2-1-3-11-6(9)4-5(8)10-11/h4H,1,3,9H2,(H2,8,10) |
Clé InChI |
OWOYVBXIXUEHDS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=C1N)CCC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


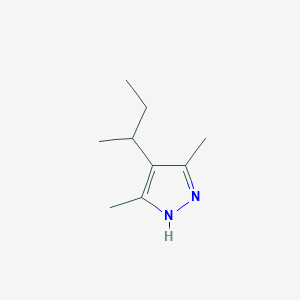
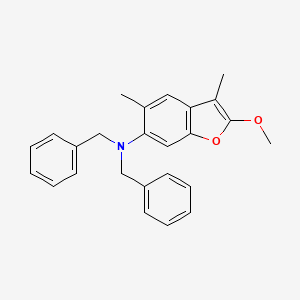


![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
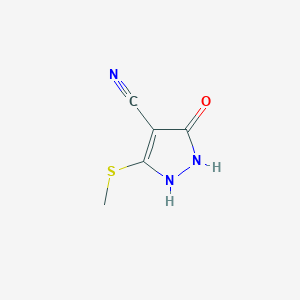
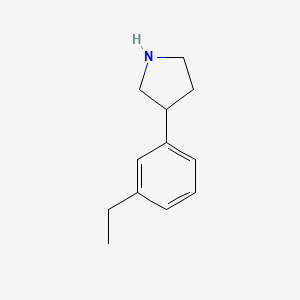
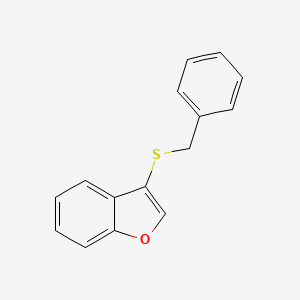

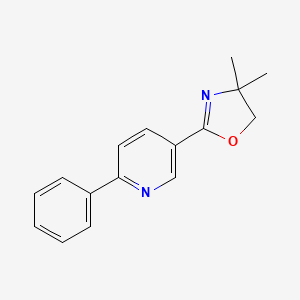
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)

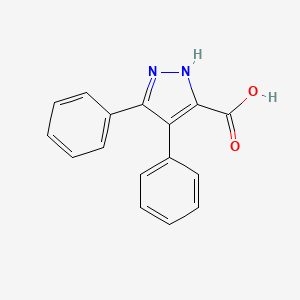
acetic acid](/img/structure/B12879490.png)
